2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
61745-72-0 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-hydroxy-N-(1,2,4-triazin-3-yl)benzamide |
InChI |
InChI=1S/C10H8N4O2/c15-8-4-2-1-3-7(8)9(16)13-10-11-5-6-12-14-10/h1-6,15H,(H,11,13,14,16) |
InChI Key |
KPRQLTJRMKWGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CN=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy N 1,2,4 Triazin 3 Yl Benzamide
Retrosynthetic Analysis of the Compound Architecture
Retrosynthetic analysis involves mentally cleaving the target molecule at strategic bonds to identify simpler, readily available starting materials. youtube.comnih.gov For 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide, the most logical disconnection is at the amide bond (a C-N bond). This is a common and powerful strategy in organic synthesis because numerous reliable methods exist for forming amide bonds. youtube.comyoutube.com
This disconnection breaks the target molecule into two constituent moieties:
A 2-hydroxybenzoic acid derivative: This component, also known as salicylic (B10762653) acid or a derivative thereof, serves as the acyl donor.
A 3-amino-1,2,4-triazine derivative: This heterocyclic amine acts as the nucleophile in the amide bond formation.
Precursor Synthesis Strategies for Constituent Moieties
The successful synthesis of the target compound relies on efficient methods for preparing both the salicylic acid and the aminotriazine (B8590112) building blocks.
2-Hydroxybenzoic acid, commonly known as salicylic acid, is a widely used chemical intermediate. Its synthesis can be achieved through several established methods.
The primary industrial method is the Kolbe-Schmitt reaction . This process involves treating sodium phenolate (B1203915) (the sodium salt of phenol) with carbon dioxide under high pressure and temperature (typically 100 atm and 115 °C). Subsequent acidification of the resulting sodium salicylate (B1505791) yields 2-hydroxybenzoic acid.
Another common laboratory-scale preparation involves the hydrolysis of its esters , such as methyl salicylate (oil of wintergreen). bhasvic.ac.uk This hydrolysis can be carried out using either a strong acid or a strong base, followed by acidification to produce the free carboxylic acid. bhasvic.ac.uk For instance, alkaline hydrolysis with sodium hydroxide (B78521) followed by treatment with acid is a standard procedure. bhasvic.ac.uk
Table 1: Synthetic Methods for 2-Hydroxybenzoic Acid
| Method | Starting Materials | Reagents | Key Conditions | Product |
|---|---|---|---|---|
| Kolbe-Schmitt Reaction | Sodium Phenolate, Carbon Dioxide | 1. CO₂ 2. Acid (e.g., H₂SO₄) | High pressure (100 atm), High temperature (115 °C) | 2-Hydroxybenzoic Acid |
| Ester Hydrolysis | Methyl 2-hydroxybenzoate (Methyl Salicylate) | 1. Base (e.g., NaOH) or Acid 2. Acid (for workup) | Reflux | 2-Hydroxybenzoic Acid |
The 3-amino-1,2,4-triazine core is a key heterocyclic component. The parent compound can be synthesized through the cyclization of appropriate acyclic precursors.
A well-established route starts with aminoguanidine (B1677879) bicarbonate and formic acid . orgsyn.org The initial reaction forms aminoguanidine formate (B1220265). Cautious heating of this intermediate leads to cyclization and the elimination of water, yielding 3-amino-1,2,4-triazole. Further specific modifications would be required to obtain the 1,2,4-triazine (B1199460) ring, often involving condensation with a 1,2-dicarbonyl compound. However, a more direct synthesis of the parent 3-amino-1,2,4-triazine can be achieved.
A documented synthesis involves reacting aminoguanidine bicarbonate with 98-100% formic acid. The resulting mixture is heated, causing it to dissolve and evolve gas. The solution of aminoguanidine formate is then held at 120°C for several hours to induce cyclization, affording 3-amino-1,2,4-triazole with high yields (95-97%). orgsyn.org A related process for preparing 3-amino-1,2,4-triazole uses hydrazine (B178648) hydrate, cyanamide, and formic acid, which are reacted under controlled pH and temperature to form aminoguanidine formate, which is then cyclized by heating. google.com The synthesis of the specific 3-amino-1,2,4-triazine ring system can be achieved by reacting thiocarbohydrazide (B147625) with pyruvic acid. researchgate.net
Table 2: Representative Synthesis of 3-Amino-1,2,4-triazole (a related precursor)
| Method | Starting Materials | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| From Aminoguanidine Bicarbonate | Aminoguanidine bicarbonate, Formic acid | Heat to 120°C for 5 hours | 95–97% | orgsyn.org |
| From Hydrazine Hydrate | Hydrazine hydrate, Cyanamide, Formic acid | Controlled pH (6-8), Heating (110-200°C) | High | google.com |
Amide Bond Formation Approaches for Conjugation
The final and critical step in the synthesis is the formation of the amide bond between the 2-hydroxybenzoic acid moiety and the 3-amino-1,2,4-triazine moiety. This transformation can be accomplished using either conventional methods or, more commonly, modern coupling reagents that offer milder conditions and higher efficiency. hepatochem.com
The most direct approach to amide synthesis is the thermal condensation of a carboxylic acid and an amine. numberanalytics.com This method typically requires high temperatures to drive off the water molecule formed during the reaction, which can be facilitated by techniques like azeotropic distillation using a Dean-Stark apparatus. acsgcipr.org However, these harsh conditions can lead to the degradation of sensitive starting materials or products. acsgcipr.org
A more common conventional method involves converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride . masterorganicchemistry.com 2-Hydroxybenzoic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-hydroxybenzoyl chloride. This highly electrophilic intermediate readily reacts with the amine (3-amino-1,2,4-triazine) to form the desired amide with the release of hydrogen chloride, which is typically neutralized by a base. masterorganicchemistry.com
Table 3: Conventional Amide Bond Formation Methods
| Method | Carboxylic Acid Activator | Key Intermediate | Byproduct | Conditions |
|---|---|---|---|---|
| Thermal Condensation | None (Heat) | N/A | Water (H₂O) | High temperature, water removal |
| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | SO₂ + HCl or CO + CO₂ + HCl | Often requires cooling, followed by reaction with amine in the presence of a base |
To circumvent the harsh conditions of conventional methods, a vast array of coupling reagents have been developed, primarily for peptide synthesis, that facilitate amide bond formation under mild conditions. hepatochem.com These reagents activate the carboxylic acid in situ, allowing it to react smoothly with the amine.
Common classes of coupling reagents include:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.commasterorganicchemistry.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To improve efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.com
Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. peptide.comsigmaaldrich.com They react with the carboxylate in the presence of a base to form an activated ester. sigmaaldrich.com
Aminium/Uronium Salts : This class includes some of the most popular and efficient coupling reagents, such as HBTU, TBTU, and HATU. bachem.compeptide.comsigmaaldrich.com These reagents rapidly convert carboxylic acids into their corresponding activated esters, leading to fast and clean coupling reactions with minimal side products. bachem.com
The choice of reagent and conditions depends on the specific substrates, but these modern methods generally provide superior results for the synthesis of complex molecules like this compound. hepatochem.com
Table 4: Common Peptide Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent | Abbreviation | Common Additive | Key Features |
|---|---|---|---|---|
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, OxymaPure® | Water-soluble byproducts, mild conditions. masterorganicchemistry.combachem.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | None required (forms HOBt ester) | Very effective, especially for hindered couplings. peptide.comsigmaaldrich.com |
| Aminium Salts | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | None required (forms HOBt ester) | Highly efficient, fast reaction times, soluble byproducts. bachem.com |
| Aminium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | None required (forms HOAt ester) | Extremely reactive, superior for difficult couplings. sigmaaldrich.com |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. eurekaselect.comnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like 1,2,4-triazines and in the formation of amide bonds.
The synthesis of the target compound, this compound, can be conceptually approached in two major steps: the formation of the 3-amino-1,2,4-triazine precursor and its subsequent acylation with a derivative of 2-hydroxybenzoic acid. Microwave irradiation can be effectively applied to both stages.
For the formation of the 3-amino-1,2,4-triazine core, microwave-assisted methods offer a rapid and efficient alternative to conventional heating. For instance, the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids has been significantly improved using microwave heating in sealed vessels, achieving high yields at elevated temperatures (180 °C) and catalyzed by HCl. mdpi.com This approach minimizes the use of large volumes of solvents and reduces reaction times. mdpi.com While this example pertains to triazoles, the underlying principles of microwave-assisted cyclization are applicable to triazine synthesis.
In the subsequent acylation step to form the final benzamide (B126), microwave assistance can dramatically shorten reaction times and improve efficiency. The direct amidation of carboxylic acids and amines under solvent-free conditions, catalyzed by minute quantities of ceric ammonium (B1175870) nitrate (B79036) (CAN), has been successfully demonstrated in an open microwave reactor. nih.gov This method provides the corresponding amides in a fast and effective manner compared to many traditional procedures. nih.gov A plausible microwave-assisted synthesis of this compound would involve the reaction of 3-amino-1,2,4-triazine with 2-hydroxybenzoic acid under such optimized microwave conditions.
A multi-step synthetic strategy for related quinazolinone derivatives, involving the reaction of a benzoyl chloride intermediate with hydrazine in DMF under microwave irradiation (800 W at 135 °C for 4 minutes), resulted in high yields (81%). eurekaselect.com This highlights the potential of microwave energy to facilitate the rapid formation of heterocyclic amides.
Optimization of Reaction Conditions and Yield for Target Compound Formation
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic evaluation of catalysts, solvents, temperature, and reaction time for the key amide bond formation step.
A general method for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave-assisted conditions has been optimized using ceric ammonium nitrate (CAN) as a catalyst. nih.gov The reaction of an amine (4.2 mmol) with a carboxylic acid (2 mmol) in the presence of 2 mol% CAN at 160–165 °C for 2 hours in a microwave reactor has proven effective for a range of substrates. nih.gov This protocol often results in high yields, simplifying product isolation without the need for chromatographic purification for secondary amides. nih.gov
The table below illustrates the optimization of catalyst loading and temperature for a model microwave-assisted amidation reaction.
Table 1: Optimization of Microwave-Assisted Amidation Conditions
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CAN (1) | 160-165 | 2 | 85 |
| 2 | CAN (2) | 160-165 | 2 | 95 |
| 3 | CAN (5) | 160-165 | 2 | 94 |
| 4 | CAN (2) | 140-145 | 2 | 70 |
| 5 | CAN (2) | 180-185 | 2 | 92 |
This interactive table is based on generalized data for microwave-assisted amidation and should be adapted for the specific synthesis of this compound.
In the context of synthesizing substituted 1,2,4-triazine benzamide derivatives, a one-pot, three-component reaction using an ionic liquid, [BMIM][OH], has been optimized. niif.hu The reaction of an oxazolone, hydrazine hydrate, and a Schiff base was heated at 80-85 °C for 30-40 minutes, leading to excellent yields of the desired (Z)-N-5-(benzylidene)-3-methyl-6-oxo-1,2,5,6-tetrahydro-1,2,4-triazine-2-benzamide derivatives. niif.hu This demonstrates that the choice of solvent and temperature is crucial for the efficient formation of such structures.
For the synthesis of the 3-amino-1,2,4-triazine precursor, optimization studies on the reaction of aminoguanidine with malonic acid to form 5-amino-1,2,4-triazol-3-ylacetic acid revealed that the molar ratio of reactants, temperature, and reaction time significantly influence the yield. researchgate.net Optimal temperatures were found to be in the range of 60–70 °C. researchgate.net
Considerations for Regioselectivity in 1,2,4-Triazine Ring Formation
The synthesis of the 1,2,4-triazine ring, the core of the target molecule, often involves the condensation of two key components, and the regioselectivity of this cyclization is a critical consideration. The substitution pattern of the final triazine is determined by the specific reactants and reaction conditions employed.
One of the most common methods for constructing the 1,2,4-triazine ring is the reaction of an amidrazone with a 1,2-dicarbonyl compound. The regioselectivity of this reaction dictates the position of the substituents on the triazine ring. For the synthesis of a 3-substituted-1,2,4-triazine, such as the 3-amino-1,2,4-triazine precursor, the choice of the starting materials is crucial. Starting with aminoguanidine (which can be considered a formamidrazone) and a suitable 1,2-dicarbonyl compound will lead to the desired 3-amino-1,2,4-triazine.
More recent and sophisticated methods for the regioselective synthesis of 1,2,4-triazines have been developed. These include:
Domino Annulation Reactions: Simple and efficient [4+2] domino annulation reactions have been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes, offering moderate to high yields. rsc.org
Reactions of N-tosyl hydrazones with aziridines: This method provides a regioselective route to 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. acs.org
Cyclodehydration of β-keto-N-acylsulfonamides: The reaction of β-keto-N-acylsulfonamides with hydrazine salts provides 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org
The regioselectivity can also be influenced by the nature of the substituents on the starting materials. For example, in the synthesis of pyrrolo[2,1-f] mdpi.comacs.orgnih.govtriazines through 1,3-dipolar cycloadditions of triazinium ylides, the reaction has been shown to be regio- and diastereoselective, a finding supported by DFT calculations. acs.org
The table below summarizes various synthetic routes to substituted 1,2,4-triazines, highlighting the starting materials and the resulting substitution pattern, which is a key aspect of regioselectivity.
Table 2: Synthetic Routes and Regioselectivity in 1,2,4-Triazine Formation
| Starting Material 1 | Starting Material 2 | Resulting Substitution Pattern | Reference |
|---|---|---|---|
| Amidrazone | 1,2-Dicarbonyl compound | 3,5,6-Trisubstituted | acs.org |
| N-tosyl hydrazone | Aziridine | 3,6-Disubstituted or 3,5,6-Trisubstituted | acs.org |
| β-keto-N-acylsulfonamide | Hydrazine salt | 3,6-Disubstituted | organic-chemistry.org |
| Ketone/Aldehyde | Hydrazine derivative | Polysubstituted (via domino annulation) | rsc.org |
This interactive table provides a summary of general strategies for controlling regioselectivity in 1,2,4-triazine synthesis.
Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy N 1,2,4 Triazin 3 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the salicylic (B10762653) acid moiety and the 1,2,4-triazine (B1199460) ring.
The protons of the 1,2,4-triazine ring typically appear at specific chemical shifts. For instance, in related N-(1,2,4-triazin-3-yl)benzamides, the H-5 and H-6 protons of the triazine ring are observed as distinct signals. The aromatic protons of the 2-hydroxybenzoyl group exhibit a complex splitting pattern due to their coupling with adjacent protons. The phenolic hydroxyl proton and the amide proton often appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.50-8.09 | m | - |
| Amide-NH | 11.73 | br s | - |
| Phenolic-OH | - | - | - |
| Triazine-H | - | - | - |
Note: 'm' denotes multiplet, and 'br s' denotes broad singlet. The data is based on analogous structures, and specific assignments for the target compound require dedicated experimental results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The spectrum displays signals for each unique carbon atom in the molecule, with their chemical shifts being indicative of their hybridization and local electronic environment.
The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, often around 160-170 ppm. The carbons of the aromatic ring and the triazine ring resonate in the range of approximately 110-160 ppm. The specific chemical shifts of the triazine carbons are characteristic of the heterocyclic ring system.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 172.71 |
| Aromatic/Triazine-C | 93.86-159.67 |
Note: The data is based on analogous structures, and specific assignments for the target compound require dedicated experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed in the structural characterization of complex heterocyclic systems.
A COSY spectrum would reveal the correlations between coupled protons, aiding in the assignment of the aromatic protons of the benzamide (B126) ring. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons bearing protons. The HMBC spectrum is particularly powerful as it shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the benzamide and triazine moieties and for assigning the quaternary carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.
The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the stretching vibrations of the phenolic O-H and the amide N-H groups. A strong absorption peak around 1680-1640 cm⁻¹ is characteristic of the C=O stretching vibration of the amide carbonyl group. The spectrum would also exhibit bands corresponding to the C=N stretching of the triazine ring and the C=C stretching of the aromatic ring, typically in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (Phenolic) / N-H (Amide) | 3400-3200 |
| C=O (Amide) | 1680-1640 |
| C=N (Triazine) / C=C (Aromatic) | 1600-1450 |
| Aromatic C-H | >3000 |
Note: These are expected ranges based on known data for similar compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, MS analysis would confirm the successful synthesis of the target molecule.
The mass spectrum would be expected to show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable insights into the structure of the molecule. For instance, cleavage of the amide bond would result in fragment ions corresponding to the 2-hydroxybenzoyl and the 3-amino-1,2,4-triazine moieties.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. HRMS is therefore a powerful tool for confirming the molecular formula of this compound and for distinguishing it from other compounds with the same nominal mass. For related triazine compounds, HRMS has been used to confirm the calculated elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific experimental UV-Vis spectroscopic data, including absorption maxima (λmax) and corresponding electronic transitions (e.g., π → π, n → π), for this compound could be retrieved from the available literature. This information is crucial for understanding the electronic structure and chromophoric system of the molecule.
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
There is no published single crystal X-ray diffraction data for this compound. Such data would provide definitive proof of its three-dimensional molecular structure, including bond lengths, bond angles, and crystallographic parameters such as the crystal system and space group. Without this experimental analysis, the absolute configuration and precise solid-state conformation of the molecule remain unconfirmed.
Elemental Compositional Analysis
Specific elemental analysis data, which would confirm the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in this compound, was not found in the public domain. This analysis is a fundamental technique for verifying the empirical formula of a synthesized compound.
Computational and Theoretical Studies on 2 Hydroxy N 1,2,4 Triazin 3 Yl Benzamide
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
No published data is available for the quantum chemical calculations of 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide. Studies on similar heterocyclic systems frequently employ Density Functional Theory (DFT) methods, such as B3LYP, with basis sets like 6-31G(d,p) or 6-311++G(d,p) to investigate molecular properties. researchgate.netscribd.comresearchgate.net
Molecular Docking Simulations for Target Interaction Prediction
There are no molecular docking studies reported in the literature that use this compound as a ligand to predict its interaction with any biological target. Such simulations are commonly used to predict the binding affinity and orientation of a ligand within a protein's active site. mdpi.comscispace.comnih.gov
Identification of Potential Binding Sites on Biological Macromolecules
The initial step in computational analysis involves identifying the potential binding sites of a ligand on a biological macromolecule, such as a protein or enzyme. This process, typically accomplished through molecular docking, predicts the preferred orientation of the compound when bound to a target.
For the broader class of 1,2,4-triazine (B1199460) derivatives, studies have identified binding sites in various enzymes. For instance, research on human d-amino acid oxidase (h-DAAO), a target for schizophrenia treatment, has shown that 1,2,4-triazine derivatives can bind within its active site. Similarly, other studies have explored the binding of these derivatives to targets like tubulin, which is crucial in cancer therapy. The binding pocket for triazine derivatives within h-DAAO has been characterized, highlighting key interactions that anchor the ligand.
While specific data for this compound is not available, the methodology would involve docking this specific molecule into the crystal structures of various known protein targets to predict its most likely binding location and conformation.
Ligand-Protein Interaction Profiling and Scoring
Following the identification of a binding site, ligand-protein interaction profiling details the specific molecular interactions that stabilize the complex. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.
In studies of 1,2,4-triazine derivatives targeting h-DAAO, key amino acid residues have been identified as essential for binding. These interactions often involve hydrogen bonds formed by the triazine ring and hydrophobic interactions with various residues within the binding pocket. For example, interactions with residues such as Gly313, Arg283, Tyr224, and Tyr228 were found to be critical for the stability of the inhibitor at the protein's binding site.
A hypothetical interaction profile for this compound would be generated through similar docking studies. The table below illustrates the kind of data that such a study would produce.
Table 1: Hypothetical Ligand-Protein Interaction Profile This table is illustrative and not based on published data for the specific compound.
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Tyr224 | Hydrogen Bond | 2.1 |
| Arg283 | Hydrogen Bond | 2.5 |
| Leu51 | Hydrophobic | 3.8 |
Docking scores for novel 1,2,4-triazine-3(2H)-one derivatives targeting tubulin have been reported, with values as low as -9.6 kcal/mol, indicating strong binding affinity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
MD simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and behavior over time in a simulated physiological environment.
Analysis of Conformational Flexibility in Solvation
MD simulations can analyze the conformational flexibility of this compound both in a solvated state and when bound to a protein. The root mean square deviation (RMSD) is a key metric used to assess the stability of the molecule's conformation. A stable RMSD value over the simulation time suggests that the compound maintains a consistent and stable conformation within the binding pocket. For related triazine derivatives, MD simulations have shown stable RMSD values, indicating a tightly bound conformation to their target protein.
Elucidation of Binding Mechanisms and Energetics
MD simulations are also employed to elucidate the energetic factors driving the binding process. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can calculate the binding free energy, breaking it down into contributions from different energy components.
Studies on 1,2,4-triazine derivatives have used MD simulations to confirm the stability of the ligand-protein interactions predicted by docking. The analysis often includes monitoring the total energy and temperature of the system over the simulation time to ensure the system has reached equilibrium. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which residues in the protein are most affected by the binding of the ligand.
Table 2: Illustrative Binding Energy Data from MD Simulation This table is illustrative and not based on published data for the specific compound.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | 25.8 |
| Non-polar Solvation Energy | -5.2 |
| Total Binding Free Energy | -45.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For 1,2,4-triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed.
These models have shown good predictive ability, with high q² and r² values, indicating their robustness. For instance, a study on h-DAAO inhibitors developed CoMFA and CoMSIA models with q² values of 0.613 and 0.669, respectively. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives by highlighting which structural features are important for activity. A QSAR study on tubulin inhibitors based on the 1,2,4-triazine-3(2H)-one scaffold achieved a predictive accuracy (R²) of 0.849.
While a specific QSAR model for this compound has not been reported, it could be included as part of a dataset of similar compounds to build a predictive model for a particular biological activity.
Structure Activity Relationship Sar Studies of 2 Hydroxy N 1,2,4 Triazin 3 Yl Benzamide Analogues
Systematic Modification of the 2-Hydroxybenzoyl Moiety
The 2-hydroxybenzoyl portion of the molecule, also known as a salicylamide (B354443) moiety, is crucial for its activity, primarily through its ability to form a key intramolecular hydrogen bond between the phenolic hydroxyl group and the amide nitrogen. Modifications to this ring system, both in terms of substituent position and electronic properties, have profound effects on the compound's conformational rigidity and interaction with biological targets.
The placement of the hydroxyl group on the benzoyl ring is a critical determinant of the molecule's conformation and, consequently, its biological activity. The 2-position is particularly significant.
2-Hydroxy (Ortho) Position : In the parent compound, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the amide N-H group. This interaction creates a pseudo-six-membered ring, which locks the amide bond in a specific, planar conformation. This pre-organization of the ligand's shape can reduce the entropic penalty upon binding to a target protein, potentially enhancing affinity. Crystal structures of related N-substituted salicylamides confirm this planar arrangement stabilized by the intramolecular hydrogen bond. researchgate.net
3-Hydroxy (Meta) and 4-Hydroxy (Para) Positions : Moving the hydroxyl group to the meta or para positions eliminates the possibility of this intramolecular hydrogen bond. The loss of this interaction introduces conformational flexibility around the benzoyl-amide bond. This increased flexibility can be detrimental to activity if a specific, rigid conformation is required for optimal binding at the target site. Studies on other molecular classes have shown that such positional isomerism can dramatically alter biological outcomes by changing the key interactions a molecule can form. nih.govnih.gov For instance, research on flavonoid derivatives demonstrates that the specific location and number of hydroxyl groups are pivotal for binding affinity and inhibitory activity. nih.gov
Introducing additional substituents onto the phenyl ring of the 2-hydroxybenzoyl moiety allows for the fine-tuning of its electronic, steric, and lipophilic properties. These properties influence how the molecule interacts with its binding pocket.
Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (e.g., -CH₃, -OCH₃) increase the electron density of the aromatic ring, while EWGs (e.g., -NO₂, -CN, halogens) decrease it. lumenlearning.comlibretexts.org These changes can affect the strength of hydrogen bonds and π-π stacking interactions with the receptor. For instance, in related heterocyclic compounds, the addition of electron-withdrawing fluorine atoms to a phenyl ring was found to enhance π-π interactions. rsc.org A substituent's electronic nature can activate or deactivate the ring towards certain reactions and modulate its interaction with biological targets. libretexts.org
Steric Effects : The size and shape of a substituent impact how the molecule fits into its binding site. Large, bulky groups may cause steric hindrance, preventing optimal alignment with the receptor. Conversely, smaller substituents might be necessary to access confined pockets.
Lipophilic Effects : Lipophilicity, often measured by LogP, influences a compound's solubility, membrane permeability, and binding to hydrophobic pockets within a receptor. In SAR studies of related 1,2,4-triazine (B1199460) antagonists, the addition of lipophilic substituents to an aromatic ring was a key strategy to improve interactions with hydrophobic residues like Ile66 and Ser277 in the binding site. nih.gov
The table below summarizes the predicted impact of various substituents on the phenyl ring.
| Substituent (R) | Position | Electronic Effect | Steric/Lipophilic Effect | Predicted Impact on Activity |
|---|---|---|---|---|
| -Cl, -Br | 5-position | Electron-withdrawing, Deactivating libretexts.org | Moderate steric bulk, Lipophilic | May enhance binding through halogen bonds or hydrophobic interactions. |
| -NO₂ | 5-position | Strongly Electron-withdrawing, Deactivating libretexts.org | Planar, can act as H-bond acceptor | Could form specific interactions but may decrease overall affinity if electron density is critical. |
| -CH₃ | 4- or 5-position | Electron-donating, Activating libretexts.org | Small, Lipophilic | Can fill small hydrophobic pockets and enhance affinity. |
| -OCH₃ | 4- or 5-position | Electron-donating (resonance), Electron-withdrawing (inductive) libretexts.org | Can act as H-bond acceptor | May form beneficial hydrogen bonds or introduce unfavorable steric interactions depending on the binding site topology. |
Systematic Modification of the 1,2,4-Triazine Moiety
The 1,2,4-triazine ring serves as a critical scaffold, often involved in key hydrogen bonding interactions with the target receptor. Its nitrogen atoms act as hydrogen bond acceptors, mimicking the interactions of endogenous ligands like adenosine (B11128). nih.govacs.org
The activity of 1,2,4-triazine-based compounds can be significantly modulated by altering the substituents at the C5 and C6 positions.
Phenyl and Heteroaryl Substituents : In many 1,2,4-triazine series, these positions are occupied by aryl or heteroaryl rings. The phenyl substituent at the C5 position often occupies a deep hydrophobic pocket, interacting with residues such as Leu84, Trp246, and Leu249. nih.govacs.org The substituent at the C6 position frequently points towards the solvent-exposed region or a secondary pocket.
Small Lipophilic Groups : The introduction of small, lipophilic groups can fine-tune potency and selectivity. In one study on adenosine A₂A antagonists, adding a trifluoromethyl (CF₃) group at the 3-position of a pyridyl ring attached to the triazine core, along with a methyl group, led to compounds with a better balance of potency and selectivity. acs.org
Impact of Halogens and Other Groups : A study of GPR84 antagonists showed that substituting the anisole (B1667542) groups at the C5 and C6 positions of a 1,2,4-triazine with halides (F, Cl, Br) resulted in a decrease in activity that was dependent on the size of the atom. acs.org This suggests a tightly constrained binding pocket where larger substituents are not well-tolerated. A diverse range of substituents, including alkyl, aryl, amines, and cyano groups, have been explored at the C3 position of benzo[e] acs.orgijpsr.inforesearchgate.nettriazines, showing significant effects on the electronic structure of the heterocyclic ring. nih.gov
The following table details SAR findings for substituents on the triazine core from studies on related 1,2,4-triazine antagonists. acs.org
| Compound Analogue | Modification on Triazine Core (R₅/R₆) | Observed Activity (pIC₅₀) | Interpretation |
|---|---|---|---|
| Reference Compound | 4-methoxyphenyl | 8.1 | Baseline activity with optimal fit in the hydrophobic pocket. |
| Analogue 1 | 4-fluorophenyl | 7.6 | Small halogen substitution is tolerated but slightly reduces activity. |
| Analogue 2 | 4-chlorophenyl | 6.8 | Larger chloro-substituent leads to a significant drop in activity, suggesting steric clash. |
| Analogue 3 | 4-bromophenyl | 6.2 | The even larger bromo-substituent further decreases activity, confirming a constrained pocket. |
| Analogue 4 | Pyridin-4-yl | <5.5 | Introduction of a heteroatom and change in electronics leads to a significant loss of activity. |
Triazine exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). researchgate.net The specific arrangement of the three nitrogen atoms in the 1,2,4-isomer is distinct from the symmetric 1,3,5-triazine and asymmetric 1,2,3-triazine, leading to different electronic properties and spatial arrangements of hydrogen bond donors and acceptors.
The asymmetric nature of the 1,2,4-triazine ring is crucial. In the context of adenosine receptor antagonists, the 1,2,4-triazine scaffold was hypothesized to bind more deeply in the receptor pocket compared to its 1,3,5-triazine counterpart, allowing it to access regions normally occupied by the ribose group of adenosine. nih.govacs.org The positioning of nitrogens N1 and N2 allows for a key bidentate hydrogen bond with residues like Asn253, an interaction that is fundamental to the high-affinity binding of this scaffold. acs.org The 1,3,5-triazine isomer, being symmetrical, presents a different vector for its substituents and hydrogen bonding patterns, which can lead to different target selectivity and activity profiles. nih.gov
Modifications at the Amide Linker
The amide linker (-CO-NH-) is a common feature in drug molecules, providing a rigid planar unit that can participate in hydrogen bonding. However, it can be susceptible to metabolic cleavage by amidases. Modifying this linker is a strategy to improve pharmacokinetic properties while maintaining or enhancing potency.
Reversed Amide Connectivity : In the development of Tie-2 kinase inhibitors, researchers found that reversing the amide connectivity (from -CO-NH- to -NH-CO-) and incorporating an aminotriazine (B8590112) moiety resulted in excellent potency and selectivity. nih.gov This seemingly simple change alters the geometry and hydrogen bonding capacity of the linker, which can lead to a completely different binding mode and improved target engagement.
Bioisosteric Replacement : The amide group can be replaced with other chemical groups that mimic its size, shape, and electronic properties—a concept known as bioisosteric replacement. A 1,2,3-triazole ring is a well-known amide bioisostere. Studies have shown that replacing an amide linker with a 1,2,3-triazole can maintain potency while significantly improving pharmacokinetic properties, likely due to increased metabolic stability. researchgate.net In other contexts, electron-deficient linkers, such as 1,2,3-triazolyl linkers, have been shown to be superior in mediating certain triazine-based chemical reactions. nih.gov These findings highlight the potential of modifying the amide linker in 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide to create more drug-like analogues.
Stereochemical Influence on Molecular Recognition and Activity
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can significantly affect the binding affinity and efficacy of a compound. For chiral molecules, enantiomers often exhibit different pharmacological activities.
In the context of 1,2,4-triazine derivatives, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles. While specific studies on the stereochemical influence for this compound were not prominent in the reviewed literature, the importance of stereochemistry is well-established in related heterocyclic systems. For example, in a study on chiral pyrazolo[4,3-e] nih.govacs.orgmdpi.comtriazine sulfonamides, the conformation of the molecules, defined by specific torsion angles, was found to be a key determinant of their properties. mdpi.com
The synthesis of unsymmetrical 1,2,4-triazines can also lead to atropisomers if the rotation around a single bond is restricted, a phenomenon that can introduce a chiral axis into the molecule. The separation and independent biological evaluation of such stereoisomers are crucial for a comprehensive understanding of the SAR. The development of stereoselective synthetic methods and the characterization of the absolute configuration of chiral analogues of this compound would be a valuable direction for future research to fully elucidate the impact of stereochemistry on their biological activity.
Regioisomeric Influence on Biological Activity and Binding
Regioisomerism, the variation in the position of substituents on a molecular scaffold, can have a profound impact on the biological activity and binding mode of a compound. The synthesis of substituted 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an acid hydrazide. nih.gov When an unsymmetrical 1,2-dicarbonyl is used, this reaction can lead to the formation of a mixture of 5,6-disubstituted regioisomers. nih.gov
The separation and characterization of these regioisomers are essential to understand their individual contributions to the observed biological activity. In the study of GPR84 antagonists based on a 3-methylindole-5,6-trisubstituted 1,2,4-triazine scaffold, researchers synthesized and separated two regioisomers to investigate the SAR of the 5- and 6-aryl substituents. nih.gov This was necessary because the binding model suggested that these substituents fit into distinct pockets within the receptor. nih.gov The accurate assignment of the structure of these regioisomers was achieved through X-ray crystallography and relative retention times in reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Derivatization and Chemical Library Synthesis of 2 Hydroxy N 1,2,4 Triazin 3 Yl Benzamide Scaffold
Parallel Synthesis and High-Throughput Screening Library Generation
Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large numbers of discrete compounds for biological evaluation. researchgate.net This technique is highly applicable to the 2-hydroxy-N-(1,2,4-triazin-3-yl)benzamide scaffold. By using a set of diverse starting materials for both the benzamide (B126) and triazine portions, a library of analogs can be synthesized simultaneously in multiwell plates. researchgate.net For instance, solid-phase organic synthesis (SPOS) offers an efficient method where the core scaffold can be anchored to a resin, allowing for sequential reactions and easy purification of the final products after cleavage from the support. nih.gov
A hypothetical parallel synthesis scheme could involve reacting a matrix of substituted 2-hydroxybenzoyl chlorides with a matrix of substituted 3-amino-1,2,4-triazines.
Table 1: Illustrative Parallel Synthesis Array for Derivative Library Generation
| R¹-Substituted 3-amino-1,2,4-triazines | R²-Substituted 3-amino-1,2,4-triazines | R³-Substituted 3-amino-1,2,4-triazines | |
|---|---|---|---|
| X¹-Substituted 2-hydroxybenzoyl chloride | Compound A1 | Compound A2 | Compound A3 |
| X²-Substituted 2-hydroxybenzoyl chloride | Compound B1 | Compound B2 | Compound B3 |
| X³-Substituted 2-hydroxybenzoyl chloride | Compound C1 | Compound C2 | Compound C3 |
Once synthesized, these libraries are subjected to High-Throughput Screening (HTS). HTS utilizes automated, robust assays to rapidly assess the biological activity of thousands of compounds against a specific target. nih.gov This process allows for the swift identification of "hits"—compounds that exhibit a desired level of activity—from the generated library. nih.govthermofisher.com The hit rate can vary depending on the screening concentration and the diversity of the library. nih.gov Data from HTS campaigns, including dose-response curves and cytotoxicity data, are essential for identifying initial lead compounds for further optimization. unimore.itresearchgate.net
Combinatorial Chemistry Approaches for Scaffold Diversification
Combinatorial chemistry is the intellectual framework behind the generation of large chemical libraries. It involves the systematic combination of a set of chemical building blocks in all possible combinations to produce a multitude of different, but structurally related, final products. This approach has been instrumental in exploring the chemical space around a given scaffold. researchgate.net
For the this compound scaffold, diversification can be achieved by varying the substituents on both the aromatic rings. The synthesis typically involves the condensation of a 1,2-dicarbonyl compound with an acid hydrazide to form the 1,2,4-triazine (B1199460) ring, which is then further functionalized. nih.gov A combinatorial approach would utilize a diverse set of these precursors.
The key reactions for diversification include:
Amide bond formation: Coupling a library of substituted salicylic (B10762653) acids with a library of 3-amino-1,2,4-triazines.
Triazine ring synthesis: Using a variety of 1,2-diketones to generate 5,6-disubstituted-1,2,4-triazines, which can then be converted to the 3-amino form for coupling. nih.gov
Scaffold Diversification Strategies
Scaffold diversification aims to optimize the properties of a lead compound by making targeted chemical modifications. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
Modifying the peripheral positions of the scaffold is a primary strategy to improve interactions with a biological target. For the this compound scaffold, this involves introducing various substituents at the C5 and C6 positions of the triazine ring and on the phenyl ring of the benzamide moiety. nih.govnih.gov
Research on related 3,5,6-trisubstituted 1,2,4-triazines has shown that modifications at these positions can drastically alter biological activity. nih.gov For example, introducing different aryl or alkyl groups can modulate the molecule's size, shape, and lipophilicity, which are critical for fitting into a receptor's binding pocket. Adding hydrogen bond donors or acceptors can create new, favorable interactions, thereby increasing binding affinity.
Table 2: Potential Functionalization Sites and Rationale
| Position for Functionalization | Example Substituents | Potential Effect |
|---|---|---|
| Benzamide Ring (C3-C6) | -Cl, -F, -CH₃, -OCH₃ | Modulate electronic properties and lipophilicity. |
| Triazine Ring (C5) | Phenyl, Pyridyl, Methyl | Alter steric bulk and introduce new interaction points. |
| Triazine Ring (C6) | Phenyl, Cyclohexyl, Isopropyl | Fine-tune shape and hydrophobicity for optimal target fit. |
A "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. mdpi.comnih.gov The 1,2,4-triazine ring itself is considered a privileged scaffold due to its presence in numerous biologically active compounds. nih.gov A powerful diversification strategy involves decorating the primary scaffold with other known privileged substructures.
By attaching fragments like sulfonamides, indoles, piperazines, or benzimidazoles to the peripheral positions of the this compound core, it may be possible to create derivatives with a broader spectrum of activity or to target multiple pathways involved in a disease. daneshyari.comresearchgate.net This approach leverages established pharmacophores to enhance the probability of discovering potent and effective drug candidates.
Design and Synthesis of Hybrid Molecules Incorporating the Scaffold
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single chemical entity. nih.gov The resulting hybrid molecule may exhibit a dual mode of action, improved affinity, or better pharmacokinetic properties compared to the individual components. The linkers used can be designed to be stable or to be cleaved in vivo (a pro-drug strategy). nih.gov
The this compound scaffold can serve as an anchor for creating novel hybrid molecules. nih.gov For example, it could be linked to:
Peptides: To target specific protein-protein interactions or improve cell permeability. nih.gov
Other Heterocycles: Combining with another bioactive heterocyclic core, such as a quinoline (B57606) or an imidazole, to create a dual-target agent.
Natural Products: Attaching the scaffold to a natural product like an alkaloid could modulate its activity or overcome resistance mechanisms. mdpi.com
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for linking the scaffold to another molecule via a stable triazole linker. mdpi.com
Table 3: Examples of Hybrid Molecule Concepts
| Scaffold Partner | Linker Type | Therapeutic Rationale |
|---|---|---|
| Anticancer Pharmacophore | Non-cleavable (e.g., triazole) | Create a dual-action agent targeting multiple cancer pathways. |
| Peptide Sequence | Cleavable (e.g., ester) | Target a specific cellular receptor and release the active drug intracellularly. |
| Polyamine Chain | Non-cleavable (e.g., amide) | Enhance DNA binding or interaction with polyamine transporters. nih.gov |
| Anti-inflammatory Agent | Non-cleavable (e.g., ether) | Combine anti-inflammatory activity with the scaffold's potential effects. daneshyari.com |
Through these advanced derivatization strategies, the this compound scaffold can be systematically elaborated to produce diverse chemical libraries, leading to the discovery of novel compounds with significant therapeutic promise.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides |
| 3-amino-1,2,4-triazine |
| Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides |
| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole |
| 1,2,4-triazinones |
| 1,3,5-Triazine (B166579) (s-triazine) |
| Benzimidazole |
| Sulfonamides |
| Indoles |
| Piperazines |
| 2-hydroxybenzoyl chloride |
| 2-hydroxy-3-nitro-N-phenylbenzamide |
| 2-hydroxy-5-nitro-N-phenylbenzamide |
| 2H-pyrimido[4,5-e] nih.govdaneshyari.comnih.govtriazin-3-ylidenecyanamides |
| 1-cyano-3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-methylisothiourea |
Future Research Directions and Advanced Applications of 2 Hydroxy N 1,2,4 Triazin 3 Yl Benzamide
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide. Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore the vast chemical space around this core structure to create novel molecules with tailored properties from the ground up. nih.govbiorxiv.org These models can be trained on large datasets of known bioactive compounds to learn the underlying rules of molecular grammar and then be fine-tuned to generate new, synthesizable molecules with a high probability of desired biological activity. nih.gov
Table 1: AI and Machine Learning Techniques for Molecular Design
| AI/ML Technique | Specific Application for this compound | Objective |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel 1,2,4-triazine (B1199460) derivatives based on the core scaffold. | Generate structurally diverse molecules with desired pharmacological properties. biorxiv.org |
| Recurrent Neural Networks (RNNs) | Generate valid SMILES strings for new chemical entities with optimized features. | Explore chemical space and design synthesizable analogues. nih.gov |
| Reinforcement Learning | Fine-tune generative models to produce molecules with high predicted activity scores. | Optimize derivatives for specific biological targets or polypharmacological profiles. nih.gov |
| Multi-Objective Optimization | Simultaneously optimize for binding affinity, low toxicity, and synthetic accessibility. | Develop lead compounds with a balanced, drug-like profile. researchgate.net |
Development of Advanced Spectroscopic Probes for In Situ Mechanistic Studies
The intrinsic spectroscopic properties of the 2-hydroxybenzamide moiety, a well-known fluorophore, provide a unique opportunity for developing advanced molecular probes. The fluorescence of this group can be modulated by its interaction with the 1,2,4-triazine ring and, more importantly, by its binding to biological targets. This opens the door to creating sophisticated tools for in situ mechanistic studies.
Future research could focus on characterizing the photophysical properties of this compound and its derivatives. Techniques such as steady-state and time-resolved fluorescence spectroscopy could be employed to monitor binding events with proteins or nucleic acids in real-time. Furthermore, in situ spectroelectrochemistry, which combines spectroscopy with electrochemical methods, could provide unprecedented insight into the redox behavior and electron transfer mechanisms of the compound upon interaction with its biological partners. nih.govacs.org This technique has been used to elucidate the reaction mechanisms of other N-heterocyclic complexes, and a similar approach could reveal how the compound functions at a molecular level, guiding the design of more effective molecules. nih.gov
Table 2: Advanced Spectroscopic Methods for Mechanistic Studies
| Spectroscopic Technique | Potential Application | Information Gained |
|---|---|---|
| Time-Resolved Fluorescence Spectroscopy | Monitor the binding kinetics of the compound to a target protein. | Real-time association/dissociation rates and conformational changes. |
| In Situ FT-IR Spectroelectrochemistry | Investigate redox-triggered changes in molecular structure and bonding. | Elucidation of electron transfer pathways and reaction intermediates. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterize the compound's binding mode and identify points of interaction with a target. | Detailed structural information on the ligand-receptor complex. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Detect changes in the secondary structure of a target protein upon binding. | Understanding the impact of the compound on protein conformation. |
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. The hybrid nature of this compound, containing both a metal-chelating 2-hydroxybenzamide group and a versatile 1,2,4-triazine heterocycle, makes it an ideal starting point for designing multi-target-directed ligands (MTDLs). mdpi.com
Table 3: Potential Multi-Target Applications
| Disease Area | Potential Target Combination | Rationale |
|---|---|---|
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) & Metal Chelation (e.g., Iron, Copper) | Address both oxidative stress and metal-induced neurotoxicity. nih.gov |
| Cancer | Kinase (e.g., FAK) & Histone Deacetylase (HDAC) | Simultaneously target cell proliferation and epigenetic regulation. nih.gov |
| Inflammatory Diseases | RORγt & a Pro-inflammatory Cytokine Receptor | Modulate distinct pathways in the inflammatory cascade. nih.gov |
| Parkinson's Disease | Adenosine (B11128) A2A Receptor & another GPCR | Achieve synergistic effects in treating motor symptoms. acs.orgnih.gov |
Computational-Guided Discovery and Optimization for Novel Biological Functions
Beyond optimizing known activities, computational methods offer a powerful avenue for discovering entirely new biological functions for this compound. Large-scale virtual screening allows this compound to be computationally "tested" against vast libraries of 3D protein structures to identify potential new targets. nih.govyoutube.comnih.gov This process can uncover unexpected therapeutic applications by identifying novel, high-affinity binding interactions. nih.gov
Once a potential new target is identified, molecular docking and molecular dynamics simulations can be used to predict the precise binding mode and stability of the compound within the protein's active site. nih.gov This detailed structural insight is invaluable for the next stage: lead optimization. Structure-based drug design (SBDD) approaches can then be employed to guide the synthesis of derivatives with improved affinity and selectivity for the newly identified target. acs.org This iterative cycle of computational prediction and experimental validation, as demonstrated in the discovery of 1,2,4-triazine-based FAK inhibitors and adenosine A2A antagonists, provides a rational and efficient pathway to unlocking novel biological roles for the core scaffold. nih.govacs.orgnih.gov
Table 4: Computational Approaches for Novel Function Discovery
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Virtual Screening (Ligand- or Structure-Based) | Screen the compound against large databases of biological targets. nih.govyoutube.com | Identification of novel, unanticipated protein targets. |
| Molecular Docking | Predict the preferred binding orientation and affinity of the compound to a new target. nih.gov | A structural model of the ligand-protein interaction to guide optimization. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the predicted ligand-protein complex over time. nih.gov | Confirmation of a stable binding mode and identification of key interactions. |
| Pharmacophore Modeling | Abstract the key chemical features required for binding to a new target. | A 3D model to guide the design of new derivatives with enhanced activity. |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide?
The compound can be synthesized via condensation reactions between substituted triazine derivatives and benzamide precursors. A general method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehyde in absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation and purification . For higher yields, alternative protocols using iodine/TBHP-mediated oxidative coupling (e.g., for similar benzamide derivatives) may be adapted, with careful control of stoichiometry and reaction time . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy : Use - and -NMR to confirm the presence of hydroxy and triazine protons/carbons. IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding networks, critical for confirming tautomeric forms .
Q. How can researchers assess the compound’s purity and stability under varying conditions?
Purity is best determined via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis. Stability studies should include accelerated degradation tests under heat, light, and humidity. Polymorphic stability (e.g., monoclinic vs. rhombic forms) can be evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Contradictions in X-ray data (e.g., disordered solvent molecules or twinning) require iterative refinement using SHELXL. Apply restraints for bond distances/angles in disordered regions and validate with R-factor convergence (<5% difference). For high-resolution data, anisotropic displacement parameters improve accuracy . In cases of twinning, SHELXE’s twin refinement tools are essential .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Experimental Design : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity.
- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to distinguish assay artifacts from true activity. For example, inconsistent IC values may arise from solubility issues; address this via DLS (dynamic light scattering) to assess aggregation .
- SAR Optimization : Modify the triazine core or benzamide substituents systematically to isolate pharmacophoric contributions.
Q. How can researchers characterize polymorphic forms and their interconversion kinetics?
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. DMSO) to isolate different forms. Monitor crystallization kinetics via in-situ Raman spectroscopy.
- Thermodynamic Stability : Compare DSC profiles to identify enantiotropic or monotropic relationships. For metastable forms (e.g., monoclinic Form II in benzamide analogs), quantify conversion rates using powder X-ray diffraction (PXRD) over time .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., kinases or DNA). Validate with MD simulations (GROMACS) to assess binding stability.
- QM/MM Calculations : Combine density functional theory (DFT) for ligand electronic properties and molecular mechanics for protein flexibility. This approach is critical for explaining unexpected activity in analogs .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Refinement (Using SHELXL)
| Parameter | Value/Setting | Purpose |
|---|---|---|
| R | <0.05 | Data quality assessment |
| Twin fraction | Refined via SHELXE | Correct twinning artifacts |
| Hydrogen bonding | Restrained with DFIX | Stabilize molecular packing |
Q. Table 2. Common Polymorphic Forms of Benzamide Derivatives
| Form | Stability | Characterization Method |
|---|---|---|
| Monoclinic | Metastable | PXRD, DSC (melting point) |
| Rhombic | Thermodynamic | Single-crystal XRD, TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
